molecular formula C15H13FOS B1518579 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one CAS No. 1157611-01-2

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one

Cat. No. B1518579
M. Wt: 260.3 g/mol
InChI Key: JXGYIOZHOOHRIE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one, also known as 4-Fluoro-2-phenylsulfanyl-1-propanone or 4-FPSP, is an organic compound belonging to the class of sulfanyl ketones. This compound has been studied for its potential applications in a variety of fields, including drug development and lab experiments.

Scientific Research Applications

Fluorination Capabilities and Stability

A study by Umemoto et al. (2010) highlights the synthesis and properties of substituted phenylsulfur trifluorides, demonstrating their utility as deoxofluorinating agents with high thermal stability and resistance to aqueous hydrolysis. This research underlines the importance of fluorinated compounds in drug discovery and other areas, where the unique properties of fluorine atoms are leveraged. The findings suggest potential applications of such compounds in synthesizing fluorinated derivatives, including those similar to "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" for enhanced stability and reactivity in various chemical environments (Umemoto et al., 2010).

Molecular Logic Systems

Dong Zhang et al. (2008) synthesized a novel fluorophore that can act as a pH-controlled molecular switch and a protic solvent polarity sensor, demonstrating high selectivity for Hg2+ ions. The potential applications of such compounds in molecular logic systems are significant, indicating how "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" and related molecules could be used in developing sensors and switches for environmental and biomedical monitoring (Zhang et al., 2008).

Antimicrobial Activity

Nagamani et al. (2018) focused on synthesizing novel compounds with potential antimicrobial properties. Such research indicates the relevance of "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" derivatives in medicinal chemistry, where they could serve as precursors or active compounds in developing new antimicrobial agents. The study points toward the broader applicability of similar molecules in addressing resistance and finding new therapeutic agents (Nagamani et al., 2018).

Photophysical Properties and Sensor Development

Kumari et al. (2017) investigated the solvatochromic effects on chalcone derivatives, revealing how solvent polarity affects their photophysical properties. This research hints at the potential use of "1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one" and similar molecules in developing optical sensors and materials sensitive to environmental changes, such as solvent polarity, pH, or the presence of specific ions. The ability to tailor the electronic properties of these compounds through structural modifications opens up possibilities for their use in a wide range of sensing applications (Kumari et al., 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FOS/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGYIOZHOOHRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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